Patchouli cyclohexanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
ADSQOLVTSHCWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCC(CC1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Transformations of Patchouli Cyclohexanol and Its Analogs
Advanced Organic Synthesis Strategies
The chemical synthesis of patchouli cyclohexanol (B46403) is a subject of extensive research, driven by its importance in the fragrance industry and the academic challenge posed by its complex architecture. beilstein-journals.orgnih.govresearchgate.netnih.gov
Total Synthesis Approaches to Patchouli Cyclohexanol
The control of stereochemistry is paramount in the synthesis of this compound, as its characteristic fragrance is primarily associated with the naturally occurring (–)-enantiomer. wikipedia.org Various strategies have been employed to achieve high levels of stereoselectivity and enantioselectivity.
One notable approach involves an asymmetric organocatalytic formal [4+2] cycloaddition reaction. This key step allows for the highly diastereo- and enantioselective construction of the bicyclo[2.2.2]octane core of the molecule. rsc.org Subsequent transformations, including radical denitration and oxidative carboxylation, complete the synthesis of (–)-patchouli alcohol.
Another successful enantioselective strategy commences from the readily available chiral monoterpene, (R)-carvone. This synthesis utilizes a tandem double Michael reaction–alkylation sequence and a single electron-mediated 6-endo trig cyclisation as pivotal steps to construct the tricyclic framework.
Early approaches to racemic patchouli alcohol employed stereoselective methods such as the Diels-Alder reaction between 2,6,6-trimethyl-2,4-cyclohexadien-1-one and 3-methylpent-4-en-1-ol to assemble the core structure. researchgate.net Other methodologies have utilized radical cyclizations to form key ring systems.
| Strategy | Key Reactions | Starting Materials | Outcome |
|---|---|---|---|
| Asymmetric Organocatalysis | Organocatalytic [4+2] cycloaddition, Radical denitration, Oxidative carboxylation | Simple achiral precursors | Enantioselective synthesis of (–)-patchouli alcohol rsc.org |
| Chiral Pool Synthesis | Tandem double Michael reaction–alkylation, 6-endo trig cyclisation | (R)-carvone | Enantiospecific synthesis of (–)-patchouli alcohol |
| Stereoselective Synthesis | Diels-Alder reaction | 2,6,6-trimethyl-2,4-cyclohexadien-1-one, 3-methylpent-4-en-1-ol | Stereoselective synthesis of racemic patchouli alcohol researchgate.net |
Retrosynthetic analysis of the this compound skeleton reveals several possible disconnection points. A common strategy involves simplifying the tricyclic system to a more manageable bicyclic or monocyclic precursor. The compact tricyclo[5.3.1.03,8]undecane carbon skeleton is often disconnected to reveal a bicyclo[2.2.2]octane core. wikipedia.org
This retrosynthetic approach identifies bicyclo[2.2.2]octanone derivatives as crucial intermediates. The synthesis is then designed to construct these key intermediates in a stereocontrolled manner. For instance, enantiomerically pure 6-acetyl-1,3,3-trimethyl bicyclo[2.2.2]octan-2-one has been identified as a key intermediate in the synthesis of (–)-patchouli alcohol. researchgate.net This intermediate can be facilely synthesized from an adduct of monomethylated (–)-carvone and methyl acrylate (B77674). researchgate.net
The final ring closure to form the tricyclic system is another critical step. Different strategies have been developed to forge the last carbon-carbon bond, including intramolecular alkylations and radical cyclizations. The choice of the key intermediate often dictates the final ring-closing strategy.
| Key Intermediate | Synthetic Utility | Precursors |
|---|---|---|
| 6-acetyl-1,3,3-trimethyl bicyclo[2.2.2]octan-2-one | Precursor to the tricyclic core of (–)-patchouli alcohol researchgate.net | Adduct of monomethylated (–)-carvone and methyl acrylate researchgate.net |
| Bicyclo[2.2.2]octenone derivatives | Core structure for building the patchoulane (B100424) skeleton | Varies depending on the specific synthetic route |
| (2Z)-2,3,4,4a,8,8a-hexahydro-2-(hydroxymethylene)-4a,6-dimethylnaphthalen-1(7H)-one | Precursor for intramolecular Prins reaction to form the tricyclic system researchgate.net | 2,9-dimethyl-Δ1-octalin-5-one and ethyl formate (B1220265) researchgate.net |
Derivatization of the Cyclohexanol Scaffold
The cyclohexanol moiety of patchouli alcohol is a key functional group that can be chemically modified to produce a range of analogs. These derivatization studies are crucial for understanding structure-activity relationships and for creating new compounds with potentially interesting properties.
The regioselective functionalization of the this compound scaffold allows for targeted modifications at specific positions of the molecule. One example of such a transformation is the oxidation of the patchouli alcohol molecule. Using the 'Gif system' for oxidation, it has been shown that patchouli alcohol can be converted into three new ketonic derivatives as the major isolated products. researchgate.net The structures of these ketones were established using spectral techniques, demonstrating a degree of regioselectivity in the oxidation process. researchgate.net This highlights the potential for selectively transforming the hydrocarbon backbone of the molecule, in addition to the alcohol functional group.
The synthesis of both chiral and achiral analogs of this compound is essential for probing the structural requirements for its characteristic odor and potential biological activities. The tertiary alcohol group is a common site for derivatization. For example, esterification of patchouli alcohol with acetic acid or propionic acid, in the presence of acid catalysts, yields the corresponding patchouli acetate (B1210297) and patchouli propionate. researchgate.net These esters are also used in the fragrance industry and possess distinct olfactory profiles compared to the parent alcohol.
The ketonic derivatives obtained through oxidation represent another class of analogs. researchgate.net These compounds have been noted to possess interesting organoleptic properties, indicating that modification of the carbon skeleton, even distal to the hydroxyl group, can significantly impact the molecule's sensory characteristics. researchgate.net The synthesis of analogs such as 15-hydroxypatchoulol further expands the library of related compounds, providing valuable data for structure-activity relationship (SAR) studies. organic-chemistry.org
Green Chemistry Principles in Cyclohexanol Synthesis
Green chemistry is a foundational approach in modern chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The application of these principles to the synthesis of cyclohexanol and its derivatives is critical for developing sustainable industrial processes. researchgate.net The core principles influencing these syntheses include waste prevention, atom economy, and the use of catalysis. yale.eduopcw.org
Key tenets of green chemistry are prominently featured in advanced synthetic routes:
Prevention : It is preferable to prevent waste formation than to treat it after the fact. yale.eduepa.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the starting reagents into the final product. yale.edu
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are effective in small amounts and can carry out a single reaction many times, minimizing waste. yale.eduepa.gov
Safer Solvents and Reagents : Methodologies are increasingly designed to use less hazardous chemicals. For example, sodium hypochlorite (B82951) is employed as a safer oxidizing agent for converting cyclohexanol to cyclohexanone (B45756), replacing more hazardous traditional agents. quizlet.com
Energy Efficiency : Reactions are ideally conducted at ambient temperature and pressure to reduce their environmental and economic impact. yale.eduepa.gov
Use of Renewable Feedstocks : A shift towards using renewable starting materials, such as those derived from biomass, is a central goal. epa.govopcw.org
By integrating these principles, chemists aim to create pathways to cyclohexanols that are not only efficient but also environmentally benign. researchgate.net
Catalytic Reaction Systems for Cyclohexanol Formation
The stereocontrolled synthesis of complex cyclohexanol derivatives relies heavily on advanced catalytic systems. These systems are designed to control the three-dimensional arrangement of atoms, which is crucial for the desired properties of the final product, particularly in fragrance and pharmaceutical applications. nih.gov Organocatalysis, metal-mediated catalysis, and asymmetric catalysis represent the forefront of these efforts, enabling the construction of multiple stereogenic centers with high precision. nih.govacs.org
Organocatalytic Approaches in Stereocontrolled Synthesis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a powerful alternative to metal-based catalysts. In the context of cyclohexanol synthesis, chiral organocatalysts, such as diphenylprolinol TMS ether, are instrumental in orchestrating cascade reactions. organic-chemistry.orgunl.pt These one-pot sequences, like the Michael-alkylation cascade, can efficiently form multiple carbon-carbon bonds and create several stereogenic centers, including quaternary carbons, in a single operation. nih.govunl.pt This approach is highly valued for its ability to produce complex, highly functionalized cyclohexane (B81311) rings from simple precursors with exceptional stereoselectivity. nih.gov
The power of this method lies in its efficiency and precision, often achieving high yields and excellent diastereomeric and enantiomeric excesses. organic-chemistry.org For instance, the reaction of α,β-unsaturated aldehydes with bromomalonates can be catalyzed by a chiral secondary amine to yield complex cyclopropanes, which are precursors to functionalized cyclohexanes. unl.pt
| Catalyst | Base | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral Diphenylprolinol TMS Ether | 2,6-Lutidine | Cascade Michael-Alkylation | >30:1 | 90-98% |
| Amino-squaramide (1 mol%) | DBU (10 mol%) | Michael-Michael-1,2-Addition | >30:1 | 98% |
This table presents representative data on the stereoselectivity achieved in organocatalytic syntheses of cyclohexane precursors. nih.govorganic-chemistry.org
Metal-Mediated and Photoredox Catalysis for Cyclohexanol Derivatization
Metal-mediated and photoredox catalysis offer versatile and powerful tools for derivatizing cyclohexanol structures. Transition metal catalysis, encompassing reactions like the Suzuki-Miyaura cross-coupling, is a cornerstone for creating C-C bonds, allowing for the combination of different molecular fragments with high efficiency and selectivity. mdpi.com These methods are crucial for building complex molecular architectures from simpler cyclohexanol scaffolds. mdpi.com
In recent years, photoredox catalysis has emerged as a transformative technology in organic synthesis. youtube.com This approach uses visible light to initiate reactions by generating radical species via single-electron transfer. youtube.com It enables bond formation under exceptionally mild conditions, often at room temperature, avoiding the need for harsh reagents. nih.govnih.gov Photoredox catalysis can be merged with transition metal catalysis in a dual catalytic system, combining the unique activation modes of both to achieve novel transformations. youtube.com This strategy is particularly useful for late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. nih.gov
Asymmetric Catalysis in Generating Chiral Cyclohexanol Centers
The generation of specific chiral centers is a paramount challenge in the synthesis of bioactive molecules and fine chemicals like fragrances. nih.gov Asymmetric catalysis provides a solution by using chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. ru.nl This is achieved using various catalytic systems, including chiral metal complexes, organocatalysts, and enzymes. acs.orgnih.gov
For instance, the asymmetric total synthesis of (−)-patchouli alcohol, a complex tricyclic sesquiterpene, was accomplished using a highly diastereo- and enantioselective formal organocatalytic [4 + 2] cycloaddition reaction as a key step. rsc.org Similarly, biocatalysis, employing enzymes like ene-reductases (ERs) and alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective method for asymmetric synthesis. nih.gov Ene-reductases can reduce prochiral C=C double bonds with high stereospecificity, a valuable alternative to transition-metal-catalyzed hydrogenations. nih.govacs.org
| Catalytic System | Reaction | Substrate | Selectivity (ee) |
| Helical Macromolecular Catalyst (Palladium) | Suzuki-Miyaura Cross-Coupling | Aryl Halides | Up to 98% |
| Ene-Reductase (YqjM) | Desymmetrizing Hydrogenation | 4,4-disubstituted 2,5-cyclohexadienone | >99% |
| Chiral Amino-squaramide | Michael Addition | β-ketoester | 96-99% |
This table illustrates the high levels of enantioselectivity achieved with different asymmetric catalytic systems in the synthesis of chiral cyclohexanol precursors and related structures. nih.govnih.govacs.org
Biotechnological Approaches to Cyclohexanol Production (Applicable to related structures)
Biotechnological methods, particularly those involving engineered microorganisms, present a sustainable alternative to traditional chemical synthesis for producing value-added compounds. nih.gov By harnessing cellular metabolism, complex molecules can be built from simple, renewable feedstocks like glucose. This approach avoids the use of harsh reagents, heavy metals, and organic solvents, aligning perfectly with the principles of green chemistry. nih.gov Reconstituting biosynthetic pathways in microbes offers advantages such as rapid growth, the availability of advanced genetic tools for optimization, and simpler product isolation. nih.gov
Microbial Engineering for Precursor and Derivative Synthesis
Systems metabolic engineering is a powerful strategy used to optimize microbial "factories" for the production of specific chemical compounds. nih.gov This involves the rational modification of microbial cells at multiple levels—enzyme, pathway, and cellular—to enhance the yield of target molecules. nih.gov Microorganisms like Escherichia coli and Saccharomyces cerevisiae are commonly engineered for this purpose. nih.gov
Key engineering interventions include:
Enzyme Engineering : Modifying enzymes to improve their activity, stability, or substrate specificity.
Pathway Design : Introducing new metabolic pathways or optimizing existing ones to direct the flow of carbon from central metabolism towards the desired product. This includes regulating key pathways like the shikimate and chorismate pathways for aromatic compound synthesis. nih.gov
Transporter Engineering : Modifying cell transporters to improve the uptake of substrates or the export of the final product, which can often be toxic to the host cell. nih.gov
Through these integrated strategies, microbial synthesis of precursors for cyclohexanols and their derivatives from renewable resources has seen significant improvements in yield, making it a viable and eco-friendly manufacturing platform. nih.gov
Enzyme-Mediated Transformations and Biocatalysis
The application of enzymes and whole-cell systems in the synthesis and modification of complex molecules like this compound and its analogs represents a significant area of modern biotechnology. Biocatalysis offers remarkable advantages, including high regio- and stereoselectivity under mild reaction conditions, which are often challenging to achieve through traditional chemical methods. Research in this field primarily focuses on the enzymatic production of the natural sesquiterpene alcohol, patchoulol—the principal component of patchouli oil—and the subsequent enzymatic modification of this scaffold to create novel analogs.
De Novo Biosynthesis via Patchoulol Synthase
The cornerstone of enzymatic patchoulol synthesis is the enzyme Patchoulol Synthase (PTS), a sesquiterpene synthase that catalyzes the complex cyclization of the linear precursor, Farnesyl pyrophosphate (FPP), into the characteristic tricyclic structure of patchoulol. nih.govnih.gov PTS is known to be a promiscuous enzyme, meaning it produces a variety of other sesquiterpene hydrocarbons as side products, including α-guaiene, α-bulnesene, and patchoulenes, which together form the basis of patchouli essential oil's unique aroma. nih.govnih.gov
The gene encoding for PTS from Pogostemon cablin has been identified and expressed in various microbial hosts, enabling the development of fermentative processes for patchoulol production. Metabolic engineering strategies in organisms like Escherichia coli and Saccharomyces cerevisiae have been employed to enhance yields by optimizing the precursor FPP supply and introducing the heterologous PTS gene. mdpi.comuni-hannover.de These approaches create microbial cell factories capable of producing patchoulol from simple carbon sources.
| Microbial Host | Key Genetic Modifications | Reported Patchoulol Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Expression of codon-optimized Patchoulol Synthase (PTS); Fusion of FPPS and PTS; Enhancement of the mevalonate (B85504) (MVA) pathway; Downregulation of competing pathways (ergosterol synthesis). | 466.8 mg/L (in 5 L fermenter) | mdpi.com |
| Escherichia coli | Expression of P. cablin (−)-patchoulol synthase; Optimization of fermentation conditions (temperature, pH). | Optimal production at 20°C and pH 6.75 | uni-hannover.de |
| Saccharomyces cerevisiae | Replacement of the native ERG9 promoter with the glucose-responsive HXT1 promoter to dynamically control squalene (B77637) synthesis. | 70.13 ± 1.95 mg/L | mdpi.com |
Biotransformation of the Patchoulol Scaffold
Beyond de novo synthesis, whole-cell biocatalysis is a powerful tool for the structural modification of the patchoulol molecule itself. Fungi, in particular, are widely recognized for their ability to perform highly specific hydroxylation reactions on complex terpenoid skeletons. nih.govjmaps.inresearchgate.net These transformations introduce new functional groups, leading to the creation of novel analogs with potentially different properties.
A notable example is the biotransformation of patchoulol using the fungus Cunninghamella echinulata var. elegans. Incubation of patchoulol with this microorganism resulted in the production of several new, oxygenated metabolites through hydroxylation at various positions on the patchoulol core. nih.gov This process demonstrates the potential of enzyme systems to generate derivatives that are not easily accessible through chemical synthesis.
| Biocatalyst (Fungus) | Substrate | Key Transformation Products | Reference |
|---|---|---|---|
| Cunninghamella echinulata var. elegans | Patchoulol | (5R,8S)-5,8-dihydroxypatchoulol | nih.gov |
| Cunninghamella echinulata var. elegans | Patchoulol | (5R,9R)-5,9-dihydroxypatchoulol | nih.gov |
| Cunninghamella echinulata var. elegans | Patchoulol | (6S, 9S)-6,9-dihydroxypatchoulol | nih.gov |
| Cunninghamella echinulata var. elegans | Patchoulol | (4R*)-4-hydroxypatchoulol | nih.gov |
Chemoenzymatic Synthesis of Analogs
The synthesis of structurally related sesquiterpenoids often benefits from a chemoenzymatic approach, where enzymatic reactions are integrated into a multi-step chemical synthesis pathway. A key advantage of this strategy is the ability to use enzymes to create chiral building blocks with high enantiomeric purity from simple, achiral starting materials.
For example, the total synthesis of (–)-patchoulenone, a sesquiterpene analog of patchoulol, was achieved using a monochiral cis-1,2-dihydrocatechol as the starting material. rsc.orgiupac.org This crucial intermediate was produced via the microbial oxidation of toluene (B28343) by a genetically engineered strain of E. coli overexpressing the enzyme toluene dioxygenase (TDO). iupac.org This enzymatic dihydroxylation step establishes the stereochemistry that is carried through the subsequent chemical reactions to yield the final complex natural product.
The compound known in the fragrance industry as this compound (also named Rootanol) is a synthetic analog whose structure, such as 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol, is related to the cyclohexyl ring system but differs significantly from the tricyclic core of natural patchoulol. google.comchemicalbook.com Its production is typically achieved through multi-step chemical catalysis, for instance, via the condensation of citral (B94496) with 2-pentanone followed by cyclization and catalytic hydrogenation. google.comchemicalbook.com Currently, there is no published research detailing the synthesis of this compound using enzyme-mediated or biocatalytic methods.
Advanced Analytical Techniques for Characterization and Quantification in Research
Chemometric and Data Analysis Approaches for Spectroscopic Fingerprinting
Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared (FTIR) spectroscopy are primary techniques for generating these chemical fingerprints. researchgate.netpubtexto.com GC-MS separates, identifies, and semi-quantifies the individual volatile components in an essential oil, while FTIR provides a rapid overview of the functional groups present. pubtexto.comresearchgate.net When coupled with chemometrics, these techniques become powerful tools for detailed analysis.
Several chemometric methods are applied to the spectroscopic data of patchouli oil:
Principal Component Analysis (PCA): This is a pattern recognition technique that reduces the dimensionality of complex datasets. By transforming the original variables (e.g., spectral frequencies or chromatographic peaks) into a smaller set of uncorrelated variables called principal components (PCs), PCA can reveal clustering of samples based on their origin, processing method, or quality. researchgate.net For example, PCA applied to FTIR data has successfully differentiated between various grades of patchouli oil and patchouli crystals. researchgate.net
Hierarchical Cluster Analysis (HCA): HCA is another unsupervised classification method that groups samples into clusters based on their similarity. The output is often visualized as a dendrogram, which illustrates the relationships between different samples. This has been used alongside PCA to classify patchouli oil samples effectively. researchgate.net
Linear Discriminant Analysis (LDA): LDA is a supervised classification method used to build a model that can predict the class of a new sample based on its spectroscopic fingerprint. It maximizes the separation between predefined classes, making it useful for authentication and quality assessment. researchgate.net
Partial Least Squares Regression (PLSR): PLSR is a regression technique used to model the relationship between spectroscopic data (e.g., near-infrared spectra) and specific chemical properties, such as the concentration of key compounds. This approach has been applied to quantify major components like α-guaiene and azulene (B44059) in patchouli oil using Fourier Transformed Near-infrared (FT-NIR) spectroscopy. researchgate.net
The application of these methods allows for a comprehensive understanding of the chemical composition of patchouli essential oil. While direct chemometric studies focusing solely on patchouli cyclohexanol (B46403) are not prominent in the literature, the analysis of patchouli oil, which contains a complex mixture of sesquiterpenes and related alcohols, demonstrates the power of these approaches. For instance, GC-MS analysis consistently identifies patchouli alcohol as the main constituent, along with other significant compounds that define the oil's characteristic profile. nih.govnih.gov The relative abundance of these compounds can vary significantly depending on the source and processing of the plant material. nih.gov
The following table summarizes the chemical composition of Pogostemon cablin essential oil from different research findings, illustrating the typical chemical fingerprint analyzed by these advanced methods.
Table 1: Representative Chemical Composition of Pogostemon cablin Essential Oil Determined by GC-MS
| Compound | Relative Area (%) - Study A researchgate.net | Relative Area (%) - Study B researchgate.net | Relative Area (%) - Study C nih.gov (Heavy Fraction) |
|---|---|---|---|
| Patchouli alcohol | 22.70% | 22.7% | - |
| δ-Guaiene | 18.90% | 18.90% | - |
| α-Guaiene | 18.61% | 18.61% | 17.11% |
| Azulene | 8.74% | 8.74% | - |
| trans-Caryophyllene | 7.96% | 7.96% | - |
| Seychellene | 5.70% | 5.70% | 10.29% |
| β-Patchoulene | 4.56% | 4.56% | - |
| Veridiflorol | 4.39% | 4.39% | - |
| Patchoulene | 2.88% | 2.88% | - |
| Globulol | 1.88% | 1.88% | - |
| Eremophilene | 1.33% | 1.33% | - |
| Cedr-8-ene | 1.24% | 1.24% | - |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-(1,1-dimethylethyl)-4-methylcyclohexanol |
| Abietic Acid |
| Ambrettolide |
| Amyl cinnamal |
| Azulene |
| Betulinic Acid |
| Caffeine |
| Caryophyllene oxide |
| Cedr-8-ene |
| Cnicin |
| Corymbolone |
| Cyclohexanol |
| Cyclohexanone (B45756) |
| δ-Guaiene |
| 2-Dodecen-1-yl(-) succinic anhydride |
| Epiglobulol |
| Eremophilene |
| Eucalyptol |
| Farnesyl pyrophosphate |
| Gentamicin |
| Germacrene A |
| Globulol |
| Glucosamine |
| α-Guaiene |
| Indigo |
| Lanosterol 14α-demethylase |
| Limonene |
| Linalool |
| Menthone |
| Nicotine |
| Onocerin |
| Patchouli alcohol |
| Patchoulene |
| α-Patchoulene |
| β-Patchoulene |
| Pogostol |
| Seychellene |
| Shikimic acid |
| Strychnine |
| Tetrahydrocannabinol (THC) |
| trans-Caryophyllene |
| Veridiflorol |
Structure Activity Relationship Sar Studies and Molecular Interactions of Patchouli Cyclohexanol
Computational and Theoretical Chemistry Studies
Computational chemistry provides powerful tools to model the behavior of Patchouli alcohol at an atomic level, predicting its conformational preferences, reactivity, and interactions with potential biological targets.
Molecular dynamics (MD) simulations have been employed to understand the structural behavior and intermolecular interactions of Patchouli alcohol. These simulations model the movement of atoms over time, providing insights into the compound's dynamics in different environments. For instance, MD simulations have been used to study the extraction process of patchoulol (Patchouli alcohol) in various solvents like acetone, ethanol, and hexane. researchgate.netdatapdf.com These studies analyze the radial distribution function to describe the molecular structure in solution, revealing that interactions are primarily mediated through the oxygen and hydrogen atoms of the hydroxyl group. researchgate.net The simulations indicate that in less polar solvents, patchoulol molecules tend to self-agglomerate, while in ethanol, they are more soluble, a finding that aligns with experimental extraction yields. researchgate.net
Furthermore, MD simulations are crucial for refining and validating the results of ligand-protein docking. After docking Patchouli alcohol isomers into the active sites of enzymes like cyclooxygenase (COX), simulations are run to assess the stability of the predicted complex. nih.govresearchgate.net Using software packages such as AMBER12, researchers can calculate the binding free energy of the complex over the simulation period, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), to provide a more accurate estimation of the binding affinity. nih.govresearchgate.net
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which govern its reactivity and interaction capabilities. Methods like Density Functional Theory (DFT) are used to calculate electronic structure and properties such as molecular orbital energies (HOMO and LUMO), electronegativity, and chemical potential. scielo.org.mxekb.eg While detailed DFT studies on the electronic structure of Patchouli alcohol itself are not extensively published in the provided literature, the principles of quantum chemistry are applied in the calculation of binding energies derived from molecular docking and dynamics studies. nih.govscispace.com
The binding energy (ΔG), calculated with equations like ΔG = Gcomplex − [Gprotein + Gligand], quantifies the affinity between a ligand like Patchouli alcohol and its protein target. nih.govscispace.com This value is a direct consequence of the electronic interactions—including electrostatic forces, hydrogen bonds, and van der Waals forces—between the molecule and the amino acid residues in the binding site. These energy calculations are critical for comparing the binding of different stereoisomers and predicting their potential as selective inhibitors. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. This method has been instrumental in identifying hypothetical biological targets for Patchouli alcohol and elucidating its mechanism of action at a molecular level.
Cyclooxygenase (COX) Enzymes: Extensive docking studies have investigated the interaction of various Patchouli alcohol isomers with COX-1 and COX-2, enzymes central to the inflammatory pathway. nih.gov These in silico analyses suggest that Patchouli alcohol isomers can fit within the catalytic domain of both enzymes. nih.gov For example, docking studies with COX-1 identified interactions with active site residues including Trp138A, Glu139A, Ser142A, Leu223B, Asp228B, and Arg332B, with binding stabilized by hydrogen bonds. nih.gov The specific interactions and calculated binding energies vary between isomers, suggesting a basis for selective inhibition. nih.govresearchgate.net
Helicobacter pylori Urease (HPU): Docking models have been used to explain how Patchouli alcohol inhibits HPU, an enzyme linked to gastric injury. These models show the oxygen atom of the hydroxyl group on Patchouli alcohol interacting directly with the nickel atoms of the enzyme's bi-nickel center. nih.gov Additional stability is conferred by hydrogen bonding with the Ala169 and Asn168 residues of HPU. nih.gov
Tyrosinase: To understand its potential as a skin-lightening agent, Patchouli alcohol was docked into a homology model of human tyrosinase. The analysis revealed the formation of six hydrogen bonds with residues Leu382, Val392, His215, 377, 381, and Phe362, which are known to be important for potent tyrosinase inhibitors. mdpi.com
| Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Trp138A, Glu139A, Ser142A, Asp228B | Hydrogen Bonds | nih.gov |
| H. pylori Urease (HPU) | Ala169, Asn168, Ni atoms in active site | Hydrogen Bonds, Metal Interaction | nih.gov |
| Tyrosinase | Leu382, Val392, His215, Phe362 | Hydrogen Bonds | mdpi.com |
Stereochemical Influences on Molecular Recognition
The specific three-dimensional arrangement of atoms (stereochemistry) in Patchouli alcohol is a critical determinant of its biological activity. Its rigid, complex structure gives rise to multiple stereoisomers, and their subtle structural differences significantly impact how they are recognized by protein targets.
Research has specifically focused on how different isomers of alpha-Patchouli alcohol interact differently with COX-1 and COX-2 enzymes. nih.gov Studies have analyzed a range of isomers, identified by their unique PubChem Compound IDs (CID), to understand how the spatial position of the hydroxyl group and hydrogen atoms influences binding affinity and selectivity. nih.govscispace.com
Computational analyses have shown that these stereochemical differences cause the isomers to adopt distinct positions and orientations within the active sites of COX-1 and COX-2. nih.gov This leads to variations in the types of interactions formed and, consequently, different binding energies. The results collectively suggest that while all tested isomers show potential as inhibitors for both COX isoforms, some exhibit a clear preference. For instance, isomers CID442384, CID6432585, CID3080622, CID10955174, and CID56928117 were suggested as selective COX-1 inhibitors, whereas isomer CID521903 was predicted to be a non-selective COX-1/COX-2 inhibitor. nih.govresearchgate.net This demonstrates a clear structure-activity relationship where stereochemistry dictates the selectivity profile.
| Isomer (PubChem CID) | Predicted Target Selectivity | Reference |
|---|---|---|
| CID442384 | Selective COX-1 Inhibitor | nih.govresearchgate.net |
| CID6432585 | Selective COX-1 Inhibitor | nih.govresearchgate.net |
| CID3080622 | Selective COX-1 Inhibitor | nih.govresearchgate.net |
| CID10955174 | Selective COX-1 Inhibitor | nih.govresearchgate.net |
| CID56928117 | Selective COX-1 Inhibitor | nih.govresearchgate.net |
| CID521903 | Non-selective COX-1/COX-2 Inhibitor | nih.govresearchgate.net |
Investigation of Molecular Mechanisms (In Vitro/Non-Human In Vivo)
Building on computational predictions, in vitro and non-human in vivo studies have provided experimental evidence for the molecular mechanisms through which Patchouli alcohol exerts its biological effects.
Anti-Inflammatory Mechanisms: The predicted inhibition of COX enzymes is supported by in vitro studies. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Patchouli alcohol was shown to attenuate the inflammatory response by reducing the production of nitric oxide (NO) and the expression of inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). scispace.comnih.gov Another identified mechanism involves its function as a pregnane (B1235032) X receptor (PXR) agonist, which leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov
Anti-Cancer Mechanisms: The anti-tumorigenic properties of Patchouli alcohol have been investigated in human cancer cell lines. In gastric cancer cells, it was found to inhibit proliferation, migration, and invasion. nih.gov Mechanistic studies revealed that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. nih.gov These effects are believed to be mediated through the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways. nih.gov
Enzyme Inhibition: The direct inhibitory effect of Patchouli alcohol on enzymes has been confirmed experimentally. In studies on melanogenesis, it was found to directly inhibit the enzymatic activity of tyrosinase in a dose-dependent manner. mdpi.comresearchgate.net This action reduces melanin (B1238610) biosynthesis without altering the transcription levels of the tyrosinase gene, indicating a direct interaction with the protein. mdpi.com
Neuro-sensory Regulation by a Synthetic Analogue: While not a natural compound, the synthetic molecule trans-4-tert-Butylcyclohexanol, which shares the core cyclohexanol (B46403) structure and is sometimes referred to as Patchouli hexanol, has been shown to act as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist. This mechanism allows it to act as a neuro-sensory regulator, reducing skin sensitivity, stinging, and burning sensations.
Cellular Target Identification and Pathway Modulation
Patchouli cyclohexanol, a synthetic compound, and its natural counterpart, patchouli alcohol, have been the subject of research to identify their cellular targets and understand how they modulate biological pathways. In silico studies have been instrumental in predicting the interactions of these compounds at a molecular level.
Computational docking studies have suggested that patchouli alcohol and its isomers can act as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.govresearchgate.net These enzymes are key to the biosynthesis of prostaglandins, which are involved in inflammation. The interaction energy between α-patchouli alcohol and COX-1 has been calculated to be -6 kJ/mol without a solvent and -15 kJ/mol with DMSO as a solvent, indicating a potential inhibitory effect. nih.gov Further analysis of various α-patchouli alcohol isomers suggests that some may act as selective inhibitors for COX-1, while others may be non-selective, inhibiting both COX-1 and COX-2. nih.govresearchgate.net
The anti-inflammatory effects of patchouli alcohol have also been linked to the downregulation of the NF-κB and ERK pathways. nih.gov Research has shown that patchouli alcohol can inhibit the degradation of IκB-α and the subsequent nuclear translocation of p65, a subunit of the NF-κB complex. nih.gov This action effectively suppresses the transcriptional activity of NF-κB, a key regulator of inflammatory responses. Additionally, patchouli alcohol has been observed to inhibit the phosphorylation of ERK1/2, further contributing to its anti-inflammatory properties. nih.gov
Studies have also identified the pregnane X receptor (PXR) as a potential target for patchouli alcohol. nih.gov Molecular docking analyses have shown a high-affinity binding site between patchouli alcohol and PXR, suggesting that it may modulate the PXR/Toll-like Receptor 4/NF-κB signaling axis. nih.gov This interaction is thought to contribute to the compound's ability to suppress osteoclastogenesis. nih.gov
In Vitro Biological Activity Profiling
The biological activities of this compound and related compounds have been investigated through various in vitro assays, revealing antimicrobial, antioxidant, and anti-inflammatory properties at the cellular and molecular level.
Antimicrobial Activity:
Patchouli alcohol has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Minimum inhibitory concentration (MIC) values have been reported to range from 1.5 to 200 μg/mL for Gram-positive bacteria and 25 to 768 μg/mL for Gram-negative bacteria. nih.gov Notably, it has shown activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Patchouli essential oil, which contains patchouli alcohol, has also been shown to have good antibacterial activity, with MIC values ranging from 0.45 to 7.5 mg/mL. dergipark.org.tr
| Compound | Organism Type | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| Patchouli Alcohol | Gram-positive bacteria | 1.5-200 | nih.gov |
| Patchouli Alcohol | Gram-negative bacteria | 25-768 | nih.gov |
| Patchouli Essential Oil | Bacteria | 450-7500 | dergipark.org.tr |
Antioxidant Activity:
Studies have indicated that patchouli oil possesses antioxidant and radical scavenging properties. scitepress.org In DPPH assays, patchouli oil extracted using supercritical CO2 exhibited IC50 values ranging from 0.581 to 1.538 mg/ml, which was superior to steam-distilled oil. supflu2018.fr Polysaccharide compounds from Pogostemon cablin have also been reported to scavenge hydroxyl and superoxide (B77818) radicals. scitepress.org
| Compound/Extract | Assay | IC50 Value (mg/mL) | Reference |
|---|---|---|---|
| Patchouli Oil (Supercritical CO2 extract) | DPPH | 0.581 - 1.538 | supflu2018.fr |
| Patchouli Oil (Steam distilled) | DPPH | > 4 | supflu2018.fr |
Anti-inflammatory Activity:
At the cellular level, patchouli alcohol has been shown to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and TNF-α-stimulated HT-29 cells, patchouli alcohol inhibited the overexpression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) at both the protein and mRNA levels. nih.gov It has also been shown to decrease the production of TNF-α, IL-1β, prostaglandin (B15479496) E2, and nitric oxide in LPS-stimulated RAW264.7 cells. researchgate.net Furthermore, patchoulene epoxide, a compound found in aged patchouli oil, has been shown to downregulate the protein and mRNA expression of cyclooxygenase-2 (COX-2) and iNOS. core.ac.uk
In Vivo Studies in Model Organisms (Non-Human) to Elucidate Systemic Effects
In vivo studies using non-human model organisms have provided insights into the systemic effects of this compound and its related compounds.
Oral administration of patchouli alcohol in mice has been shown to offer protection against influenza virus infection by boosting the immune response and reducing the systemic inflammatory response. nih.gov In a mouse model of acute inflammation, β-patchoulene, a tricyclic sesquiterpene from patchouli oil, demonstrated significant dose-dependent inhibition of xylene-induced ear edema, carrageenan-induced paw edema, and acetic acid-induced vascular permeability. researchgate.netnih.gov Histopathological analysis revealed a marked decrease in cellular infiltration in the paw tissue of mice treated with β-patchoulene. researchgate.net
Furthermore, β-patchoulene was found to decrease the levels of malondialdehyde (MDA) and myeloperoxidase (MPO) activity in the edematous paw. researchgate.netnih.gov It also suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as prostaglandin E2 and nitric oxide in a dose-dependent manner. researchgate.netnih.gov
Studies on patchouli essential oil administered orally to mice have shown a reduction in leukocyte recruitment, nitric oxide production, and the number of rolling and adherent leukocytes in the microcirculation. nih.gov In a rat model, patchouli oil and its fractions demonstrated antidepressant-like activity, which was associated with an elevation in dopamine (B1211576) levels. nih.govresearchgate.net
Ecological and Biotechnological Applications of Patchouli Cyclohexanol Beyond Direct Human Use
Potential Roles in Plant Chemical Ecology
The ecological functions of the volatile organic compounds (VOCs) produced by plants are diverse and critical for their survival. These compounds, particularly terpenoids, are not waste products but a sophisticated chemical language. atamanchemicals.com Although Patchouli cyclohexanol (B46403) is a synthetic molecule, its scent mimics natural sesquiterpenoids, such as patchouli alcohol, which are key components of Pogostemon cablin's chemical arsenal. multichemindia.com
Plants have evolved a range of defense mechanisms to protect themselves from pests and pathogens. wisdomlib.org A significant part of this defense is chemical, involving the production of secondary metabolites like sesquiterpenoids. cymitquimica.comchemimpex.com These compounds can act as potent antifeedants, deterring insects and other herbivores from consuming the plant. chemimpex.com Studies on the essential oil of Pogostemon cablin have demonstrated its effectiveness as an insecticide and repellent against various insects, including termites, booklice, and flour beetles. grafiati.com This bioactivity is largely attributed to its main constituents, such as patchouli alcohol. grafiati.com
Furthermore, many sesquiterpenoids possess antimicrobial and antifungal properties, protecting the plant from pathogenic microorganisms. cymitquimica.comchemimpex.comnih.govnus.edu.sg They can disrupt the cell walls of fungi and invasive bacteria, providing a chemical shield against infection. chemimpex.comnih.govnus.edu.sg The defensive role of these compounds highlights the ecological significance of the chemical class to which Patchouli cyclohexanol is related.
Table 1: Defensive Roles of Natural Sesquiterpenoids Relevant to Patchouli
| Defense Mechanism | Description | Example Compound Class | Citations |
|---|---|---|---|
| Antifeedant | Deters herbivores and insects from feeding on the plant through bitter taste or toxicity. | Sesquiterpene lactones | chemimpex.com |
| Insecticidal | Acts as a natural pesticide, killing or repelling harmful insects. | Patchouli essential oil (rich in sesquiterpenes) | grafiati.com |
| Antimicrobial | Inhibits the growth of or kills pathogenic bacteria and fungi. | Sesquiterpenoids | cymitquimica.comchemimpex.com |
| Allelopathy | Releases chemicals that inhibit the growth of nearby competing plants. | Sesquiterpenoid lactones | chemimpex.comnih.govnus.edu.sg |
Plants continuously emit VOCs into their surroundings to communicate and interact with other organisms. Current time information in Bangalore, IN.nordmann.global This chemical language is crucial for navigating environmental challenges. When a plant is damaged by an herbivore, it can release a specific blend of VOCs that acts as a distress signal. nordmann.globalsolubilityofthings.com Nearby plants can detect these airborne cues and prime their own defense systems in preparation for a potential attack, a phenomenon that acts almost like immunization. Current time information in Bangalore, IN.solubilityofthings.com
This signaling extends beyond plant-plant communication. The emitted volatiles can also serve as a call for help, attracting natural predators of the attacking herbivores, such as parasitoid wasps. nordmann.globalwikipedia.org Moreover, VOCs play a role in shaping the microbial community on and around the plant, known as the microbiota. atamanchemicals.com They can attract beneficial microbes to the plant's roots or leaves that may aid in nutrient uptake or disease resistance. atamanchemicals.comCurrent time information in Bangalore, IN. Given that sesquiterpenes are a major class of signaling VOCs, the scent profile of this compound is intrinsically linked to these complex ecological dialogues. wikipedia.org
Applications in Materials Science and Industrial Chemistry
The unique chemical properties of compounds derived from or inspired by natural products are increasingly being explored in materials science and industrial synthesis.
While research into incorporating this compound directly into polymers is not widely documented, extensive studies have been conducted on using patchouli essential oil—the natural model for this fragrance compound—to create novel biomaterials. Specifically, patchouli oil has been successfully integrated into hydrogel films. atamankimya.comgoogle.com
Hydrogels are cross-linked polymers that can absorb large amounts of water and are of great interest for biomedical applications like wound dressing. google.com In one study, patchouli essential oil was loaded into a starch-based hydrogel. atamankimya.com The results indicated that the addition of the essential oil enhanced the material's biocompatibility and conferred antibacterial properties. atamankimya.com Another study developed hydrogel films from polyvinyl alcohol and corn starch containing patchouli oil, demonstrating the potential for creating advanced wound dressings that combine the structural properties of the polymer with the therapeutic benefits of the oil. google.com These applications leverage the natural bioactivity of the oil's components, suggesting a potential future role for stable, synthetic derivatives in functionalized materials.
Table 2: Examples of Patchouli Oil in Polymeric Materials
| Polymer Matrix | Additive | Resulting Material | Key Findings | Citations |
|---|---|---|---|---|
| Starch / Carbopol | Patchouli Essential Oil | Hydrogel | Enhanced viscosity, good antibacterial activity, improved biocompatibility. | atamankimya.com |
This compound itself is typically an end-product in a synthesis chain, valued for its specific fragrance profile. nih.gov However, its core structure, cyclohexanol, is a fundamental building block in the chemical industry. Cyclohexanol and its derivatives are crucial intermediates in the production of a wide range of materials and chemicals. wikipedia.org
Most notably, cyclohexanol is a key precursor in the polymer industry for the synthesis of nylons, specifically Nylon 6 and Nylon 6,6. multichemindia.comwikipedia.org The process involves the oxidation of cyclohexanol to produce adipic acid and the conversion to cyclohexanone (B45756) oxime to produce caprolactam, which are the monomers for these nylons. wikipedia.org
Furthermore, various cyclohexanol derivatives serve as intermediates in the synthesis of pharmaceuticals, plasticizers (like dicyclohexyl phthalate), and agrochemicals. multichemindia.comchemimpex.comnordmann.global For instance, substituted cyclohexanols are used as starting materials or key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the drug Venlafaxine and various s-triazine derivatives with therapeutic potential. wisdomlib.orgnordmann.global While this compound is not directly used as a precursor for nylon, its chemical family is foundational to major industrial chemical syntheses.
Future Research Directions and Unanswered Questions
Exploring Novel Synthetic Routes for Scalable and Sustainable Production
The industrial synthesis of Patchouli cyclohexanol (B46403) typically involves the catalytic hydrogenation of precursors derived from patchouli oil, such as patchoulene oxide. While effective, these methods often rely on traditional catalytic systems and conditions that present opportunities for improvement in terms of environmental impact and efficiency. Future research must prioritize the development of green and sustainable synthetic methodologies.
Key research thrusts in this area include:
Advanced Catalysis: Investigation into novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals (e.g., palladium, platinum), the development of highly active and selective metal nanoparticle catalysts with controlled morphology, and the exploration of single-atom catalysts to maximize atom economy.
Biocatalysis: The use of enzymes, either isolated or within whole-cell systems (e.g., engineered yeast or bacteria), presents a highly sustainable alternative. Research could focus on discovering or engineering oxidoreductase enzymes capable of stereoselectively reducing the precursor ketone or epoxide under mild, aqueous conditions, thereby minimizing solvent waste and energy consumption.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers significant advantages in safety, control, and scalability. Future work should explore the optimization of hydrogenation or other synthetic steps in microreactors, allowing for precise control over temperature, pressure, and reaction time, leading to higher yields and purity while minimizing reactor footprint.
The table below compares conventional approaches with potential future research directions for the synthesis of Patchouli cyclohexanol.
| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Key Research Challenges |
|---|---|---|---|
| Conventional Hydrogenation | Hydrogen gas (H₂), Raney Nickel (Ni), Palladium on Carbon (Pd/C) | Established, high conversion, reliable for industrial scale. | High pressure/temperature requirements, use of precious or pyrophoric metals, potential for metal leaching. |
| Advanced Heterogeneous Catalysis | Supported nanoparticles (e.g., Ru/TiO₂), single-atom catalysts (SACs), earth-abundant metal catalysts (e.g., Fe, Co). | Higher activity and selectivity, improved catalyst longevity, reduced reliance on precious metals, potential for lower energy input. | Catalyst deactivation, ensuring high stereoselectivity, scalable synthesis of advanced catalysts. |
| Biocatalytic Reduction | Engineered oxidoreductases, whole-cell biocatalysts (e.g., Saccharomyces cerevisiae). | Extremely high stereoselectivity, mild reaction conditions (ambient temp/pressure), biodegradable catalysts, aqueous media. | Enzyme stability and activity, substrate loading limitations, downstream product purification from complex biological media. |
| Continuous Flow Synthesis | Packed-bed reactors with immobilized catalysts, microreactors. | Enhanced safety (small reaction volumes), superior heat/mass transfer, precise process control, easy scalability by numbering-up. | Reactor clogging with solid catalysts or byproducts, optimizing residence time for complete conversion, initial capital investment. |
Deepening Understanding of Stereochemical Control in Synthesis and Its Impact on Molecular Interactions
This compound possesses multiple stereocenters, meaning it can exist as several different stereoisomers. The commercial product is typically a mixture of these isomers, and it is well-established in perfumery that different stereoisomers of a chiral odorant can have dramatically different scent profiles and intensities. A critical frontier of research is to gain precise control over the stereochemical outcome of the synthesis and to understand how each specific isomer interacts with olfactory receptors.
Unanswered questions include:
Which specific stereoisomer is responsible for the most desirable olfactive characteristics (e.g., strength, substantivity, character)?
What is the precise three-dimensional structure-activity relationship (SAR) that governs the binding of these isomers to their target olfactory receptors?
Future research should focus on asymmetric synthesis to produce single, pure stereoisomers for rigorous sensory and biological evaluation. This involves the development of chiral catalysts or auxiliaries that can direct the hydrogenation or reduction step to yield a specific diastereomer and enantiomer. Correlating the absolute configuration of each pure isomer with its detailed odor profile will provide invaluable data for perfumers and for computational models of olfaction.
| Isomer Aspect | Key Structural Feature | Hypothesized Impact | Primary Research Goal |
|---|---|---|---|
| Diastereomeric Ratio | Relative orientation of the hydroxyl group and the alkyl substituents on the cyclohexane (B81311) ring (e.g., cis vs. trans). | The spatial arrangement of functional groups profoundly affects the molecule's fit within an olfactory receptor binding pocket, altering scent character (e.g., more woody vs. more earthy). | Develop diastereoselective synthetic routes and separate diastereomers to evaluate their individual odor profiles. |
| Enantiomeric Purity | The absolute configuration (R/S) at each chiral center. Two enantiomers are non-superimposable mirror images. | Enantiomers can have entirely different scents or one may be potent while the other is odorless, due to the chiral nature of olfactory receptors. | Develop enantioselective syntheses (e.g., using chiral catalysts) to produce enantiomerically pure samples for olfactive and receptor-binding studies. |
| Conformational Analysis | The preferred low-energy 3D shape (e.g., chair conformations) of each isomer in solution and in the gas phase. | The dominant conformation is the shape "seen" by the receptor. Understanding this is key to predicting binding affinity and scent perception. | Utilize computational chemistry (e.g., DFT calculations) and spectroscopic methods (e.g., NMR) to determine the conformational preferences of each pure stereoisomer. |
Advanced Mechanistic Studies of Biological Activities at the Molecular Level (In Vitro and Non-Human)
The primary biological activity of this compound is its interaction with the human olfactory system. Olfaction is mediated by a large family of G-protein coupled receptors (GPCRs) located on olfactory sensory neurons. A significant gap in knowledge is the precise identification of which of the ~400 human olfactory receptors (ORs) are activated by this compound and its various isomers.
Future research in this domain should employ advanced in vitro techniques to deorphanize the relevant receptors. This typically involves heterologous expression systems where individual human OR genes are expressed in host cells (e.g., HEK293 cells) that are engineered to report receptor activation, often via a calcium influx or a luciferase reporter gene. By screening this compound against a panel of human ORs, researchers can:
Identify the primary receptor or combination of receptors responsible for its characteristic scent.
Quantify the potency (EC₅₀) and efficacy of each stereoisomer at its target receptor(s).
Build a molecular-level SAR that can be used to design novel analogs with tailored scent profiles.
Beyond olfaction, the biological activities of terpene-derived molecules in non-human systems are of growing interest, particularly for environmental science and ecotoxicology. Future studies could investigate the effects of this compound on model organisms such as algae (Raphidocelis subcapitata), aquatic invertebrates (Daphnia magna), and microorganisms to understand its environmental fate and potential impact.
Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation (for similar natural products)
While this compound is a synthetic compound, its structure is derived from the natural sesquiterpenoid, patchouli alcohol, the main component of patchouli oil from the plant Pogostemon cablin. Understanding the natural biosynthesis of patchouli alcohol is crucial for developing alternative, potentially bio-based production routes for its precursors. The integration of "omics" technologies offers a powerful, systems-biology approach to unravel this complex pathway.
Genomics: Sequencing the P. cablin genome allows for the identification of candidate genes involved in terpene biosynthesis, particularly terpene synthases (TPS), cytochrome P450s, and other modifying enzymes.
Transcriptomics (RNA-Seq): By comparing gene expression in different tissues (e.g., leaves vs. stems) or under different conditions, researchers can identify which genes, including the key enzyme patchoulol synthase, are actively transcribed to produce the pathway enzymes.
Metabolomics: Analyzing the chemical profile of the plant allows for the identification of pathway intermediates and final products, providing direct chemical evidence that validates the function of the identified genes.
Combining these datasets provides a holistic view of the entire biosynthetic network. This knowledge can be harnessed for metabolic engineering, where the identified genes from P. cablin are transferred into a microbial host like yeast or E. coli to create a cellular factory for producing patchouli alcohol or its direct precursors.
| Omics Technology | Primary Target of Analysis | Key Information Yielded for Patchouli Alcohol Biosynthesis | Example Application |
|---|---|---|---|
| Genomics | DNA (full genome) | Provides the "blueprint" containing all potential genes, including the complete sequence of patchoulol synthase and other terpene-modifying enzymes. | Identifying novel cytochrome P450 genes that might be involved in hydroxylating the terpene backbone. |
| Transcriptomics | RNA (gene expression) | Reveals which genes are actively "turned on" in scent-producing tissues, confirming their functional relevance to the pathway. | Comparing gene expression in young vs. mature leaves to find when the patchouli alcohol pathway is most active. |
| Proteomics | Proteins (the enzymes themselves) | Directly confirms the presence and quantity of the enzymes (e.g., patchoulol synthase) in the plant tissues. | Quantifying the abundance of key enzymes to identify potential rate-limiting steps in the pathway. |
| Metabolomics | Metabolites (small molecules) | Identifies and quantifies the pathway's starting materials, intermediates, and final products (e.g., farnesyl pyrophosphate, patchouli alcohol). | Tracking the accumulation of patchouli alcohol and related sesquiterpenes over the plant's life cycle. |
Development of High-Throughput Screening (HTS) Methods for Analog Discovery
The discovery of new fragrance molecules is traditionally a laborious process of individual synthesis and sensory evaluation. Future research should focus on developing high-throughput screening (HTS) platforms to accelerate the discovery of novel analogs of this compound. This involves the convergence of combinatorial chemistry and the in vitro biological assays described previously.
The process would involve:
Library Synthesis: Creating a large, diverse library of molecules based on the this compound scaffold. This can be done using automated, parallel synthesis techniques to systematically vary substituents, ring size, and stereochemistry.
HTS Assay: Using the cell-based olfactory receptor assays in a miniaturized, automated format (e.g., 384- or 1536-well plates) to rapidly screen the entire chemical library for compounds that activate the target receptor(s).
Hit Identification and Validation: Identifying the most potent and efficacious "hits" from the screen. These lead compounds would then be synthesized on a larger scale for full chemical characterization and formal evaluation by expert perfumers.
This HTS-driven approach would drastically increase the efficiency of the discovery pipeline, enabling the exploration of a much larger chemical space. It could lead to the identification of new molecules with improved properties, such as higher odor intensity, better stability in product formulations, enhanced biodegradability, or novel and unique scent characters that expand the perfumer's palette.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
